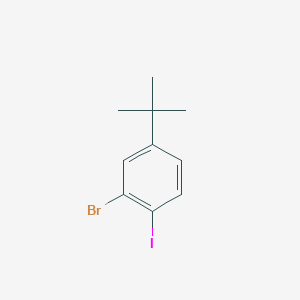

3-Bromo-4-iodo-tert-butylbenzene

Description

BenchChem offers high-quality 3-Bromo-4-iodo-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-iodo-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKAPUCNAVBLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-iodo-tert-butylbenzene for Advanced Chemical Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 3-Bromo-4-iodo-tert-butylbenzene, a dihalogenated aromatic compound, presents itself as a highly versatile and strategic intermediate. Its unique substitution pattern offers a platform for sequential and site-selective functionalization, enabling the efficient construction of diverse chemical entities. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, detailed spectral characterization, and a focused exploration of its applications in modern synthetic chemistry, particularly in the realm of drug discovery.

Core Physicochemical & Structural Characteristics

3-Bromo-4-iodo-tert-butylbenzene (also known as 2-Bromo-4-tert-butyl-1-iodobenzene) is a solid at ambient temperatures, distinguished by the presence of two different halogen atoms and a bulky tert-butyl group on the benzene ring.[1] This specific arrangement of substituents dictates its reactivity and physical properties.

Structural and Physical Data Summary

The key physicochemical data for 3-Bromo-4-iodo-tert-butylbenzene are summarized below. It is important to note that while some properties are experimentally determined and available from commercial suppliers, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 860435-39-8 | [1] |

| Synonym | 2-Bromo-4-tert-butyl-1-iodobenzene | [1] |

| Molecular Formula | C₁₀H₁₂BrI | [2] |

| Molecular Weight | 339.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 282.0 ± 28.0 °C (Predicted) | [] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [] |

| Purity | ≥96% (Typical Commercial Grade) | [1] |

| Storage | Store at 2-8 °C, sealed in a dry, dark place | [][4] |

InChI Key: XNKAPUCNAVBLOL-UHFFFAOYSA-N[1]

Synthesis and Purification: A Validated Protocol

While multiple pathways to substituted dihalobenzenes exist, a reliable method for the synthesis of 3-Bromo-4-iodo-tert-butylbenzene involves the electrophilic iodination of a readily available brominated precursor. The following protocol is based on established methodologies for the halogenation of activated aromatic rings.

Proposed Synthetic Workflow

The synthesis initiates from 1-bromo-3-tert-butylbenzene, proceeding via a regioselective electrophilic iodination. The directing effects of the tert-butyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups are key to achieving the desired 1,2,4-substitution pattern. The bulky tert-butyl group sterically hinders the ortho-positions adjacent to it, favoring substitution at the C4 position (para to the tert-butyl group and ortho to the bromine).

Caption: Synthetic workflow for 3-Bromo-4-iodo-tert-butylbenzene.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-Bromo-4-iodo-tert-butylbenzene via electrophilic iodination.

Materials:

-

1-Bromo-3-tert-butylbenzene (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Trifluoroacetic acid (TFA) (as solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-tert-butylbenzene (1.0 equiv) in trifluoroacetic acid. Cool the solution to 0 °C in an ice bath.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. Stir until the orange/brown color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-4-iodo-tert-butylbenzene.

Spectroscopic Characterization and Interpretation

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, a robust prediction of its key spectral features can be made based on the analysis of its constituent parts and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| t-Bu (C(CH₃)₃) | ~1.35 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typical for this group.[5] |

| Ar-H (H5) | ~7.50 | Doublet (d) | 1H | This proton is ortho to the bromine and meta to the iodine. Deshielding effects from both halogens place it downfield. It will be split by H6. |

| Ar-H (H6) | ~7.25 | Doublet of Doublets (dd) | 1H | This proton is ortho to the tert-butyl group and meta to both halogens. It will show coupling to both H5 and H2. |

| Ar-H (H2) | ~7.80 | Doublet (d) | 1H | This proton is ortho to the iodine atom, which exerts a strong deshielding effect, shifting it significantly downfield. It will be split by H6. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(C H₃)₃ | ~31.5 | The methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | ~35.0 | The quaternary carbon of the tert-butyl group. |

| C-I (C4) | ~95.0 | The carbon directly attached to iodine experiences a significant upfield shift due to the heavy atom effect. |

| C-Br (C3) | ~120.0 | The carbon bonded to bromine. |

| C-H (C5) | ~130.0 | Aromatic CH carbon. |

| C-H (C6) | ~128.0 | Aromatic CH carbon. |

| C-H (C2) | ~139.0 | Aromatic CH carbon deshielded by the adjacent iodine. |

| C-t-Bu (C1) | ~152.0 | The quaternary aromatic carbon attached to the tert-butyl group, shifted downfield. |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectrum: The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring (~3100-3000 cm⁻¹) and the tert-butyl group (~2960-2870 cm⁻¹). Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. C-Br and C-I stretching vibrations will be observed in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrum (EI): The mass spectrum will exhibit a prominent molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety and cleavage of the C-halogen bonds.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 3-Bromo-4-iodo-tert-butylbenzene is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[6][7] This reactivity hierarchy (I > Br > Cl) allows for the selective functionalization of the C4 position, leaving the C-Br bond at C3 intact for subsequent transformations.[6] This makes the molecule an ideal scaffold for the divergent synthesis of complex molecules, a highly valued strategy in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.[7][8]

Chemoselective Cross-Coupling Reactions

The ability to perform sequential cross-coupling reactions is the cornerstone of this molecule's utility. A general workflow involves an initial, milder reaction at the C-I bond, followed by a second coupling at the more robust C-Br bond.

Caption: Sequential functionalization via selective cross-coupling.

Field-Proven Experimental Protocols

The following protocols are adapted from established procedures for selective cross-coupling on bromo-iodo-arenes and serve as robust starting points for the functionalization of 3-Bromo-4-iodo-tert-butylbenzene.

A. Protocol: Selective Sonogashira Coupling at the C-I Bond

Objective: To selectively couple a terminal alkyne at the C4 position. The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds.[9]

Materials:

-

3-Bromo-4-iodo-tert-butylbenzene (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-4-iodo-tert-butylbenzene, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF and Et₃N via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature. The high reactivity of the C-I bond ensures the reaction proceeds selectively without the need for heating.[10]

-

Monitor progress by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the 3-bromo-4-alkynyl-tert-butylbenzene intermediate.

B. Protocol: Suzuki Coupling at the C-I Bond

Objective: To form a C-C bond by coupling with a boronic acid at the C4 position. The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[11]

Materials:

-

3-Bromo-4-iodo-tert-butylbenzene (1.0 equiv)

-

Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

-

In a flask, combine 3-Bromo-4-iodo-tert-butylbenzene, the arylboronic acid, and K₂CO₃.

-

Add the solvent mixture and degas the solution by bubbling argon through it for 20 minutes.

-

Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.

-

Heat the reaction mixture to 80 °C with stirring under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the 3-bromo-4-aryl-tert-butylbenzene intermediate.

C. Protocol: Buchwald-Hartwig Amination at the C-Br Bond (on a functionalized intermediate)

Objective: To couple a primary or secondary amine at the C3 position of a mono-functionalized intermediate (e.g., 3-bromo-4-phenyl-tert-butylbenzene). This reaction requires slightly more forcing conditions than C-I coupling.[6]

Materials:

-

3-Bromo-4-aryl-tert-butylbenzene (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Evacuate and backfill with argon.

-

Add the 3-bromo-4-aryl-tert-butylbenzene substrate, the amine, and anhydrous toluene.

-

Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the final di-functionalized product.

Conclusion

3-Bromo-4-iodo-tert-butylbenzene is more than a simple halogenated aromatic; it is a sophisticated synthetic intermediate engineered for selective, sequential functionalization. Its predictable reactivity profile, governed by the differential lability of the C-I and C-Br bonds, provides chemists with a powerful tool for the controlled and divergent synthesis of complex molecular targets. For professionals engaged in drug discovery and the development of novel materials, mastering the application of such strategic building blocks is essential for accelerating innovation and achieving synthetic goals with precision and efficiency.

References

-

BOC Sciences. 3-Bromo-4-iodo-tert-butylbenzene.

-

Sigma-Aldrich. 3-Bromo-4-iodo-tert-butylbenzene.

-

BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

-

BenchChem. Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.

-

BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.

-

Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.

-

BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.

-

Santa Cruz Biotechnology. 3-Bromo-4-iodo-tert-butylbenzene.

-

Oakwood Chemical. 3-Bromo-4-iodo-tert-butylbenzene.

-

Key Organics. 860435-39-8 | 3-Bromo-4-iodo-tert-butylbenzene.

-

BLDpharm. 860435-39-8|2-Bromo-4-(tert-butyl)-1-iodobenzene.

-

Echemi. 2-Bromo-4-tert-butyl-1-iodo-benzene / 860435-39-8.

-

Apollo Scientific. 2-Bromo-4-(Tert-Butyl)-1-Iodobenzene.

-

Patil, S. A., et al. "Halogenase engineering and its utility in medicinal chemistry." RSC medicinal chemistry 9.4 (2018): 426-443.

-

ACD/Labs. t-Butyl group towers over other 1H resonances.

Sources

- 1. 3-Bromo-4-iodo-tert-butylbenzene | 860435-39-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 4. 860435-39-8|2-Bromo-4-(tert-butyl)-1-iodobenzene|BLD Pharm [bldpharm.com]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 8. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-4-iodo-tert-butylbenzene for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 3-Bromo-4-iodo-tert-butylbenzene, a versatile halogenated aromatic compound. With a focus on practical application and safety, this document is intended for researchers, scientists, and professionals in the fields of drug discovery, fine chemical synthesis, and materials science. We will delve into its chemical identity, comprehensive safety protocols, synthesis, and its strategic application in modern organic chemistry, particularly in selective cross-coupling reactions.

Chemical Identity and Properties

3-Bromo-4-iodo-tert-butylbenzene, also known as 2-bromo-4-tert-butyl-1-iodobenzene, is a key synthetic building block. Its structure, featuring a bulky tert-butyl group and two different halogen atoms on a benzene ring, offers unique reactivity and selectivity in various chemical transformations.

| Identifier | Value | Source |

| CAS Number | 860435-39-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrI | |

| Molecular Weight | 339.01 g/mol | |

| Synonyms | 2-Bromo-4-tert-butyl-1-iodobenzene | [1] |

| Physical Form | Solid, Pale-yellow | [1] |

Comprehensive Safety and Handling Protocols

Hazard Identification:

-

Signal Word: Warning[1]

-

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE):

Due to the irritating nature of this compound, strict adherence to safety protocols is paramount.

| Category | Protocol |

| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation of dust or vapors. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or neoprene gloves and a lab coat. Ensure there is no exposed skin. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.

Synthesis of 3-Bromo-4-iodo-tert-butylbenzene

A common synthetic route to 3-Bromo-4-iodo-tert-butylbenzene involves a Sandmeyer-type reaction starting from a commercially available aniline derivative.

Reaction Scheme:

A representative synthesis workflow.

Detailed Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, dissolve 2-bromo-4-tert-butylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-4-iodo-tert-butylbenzene.

Applications in Organic Synthesis: Selective Cross-Coupling

The primary utility of 3-Bromo-4-iodo-tert-butylbenzene lies in its capacity for selective palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This differential reactivity allows for the sequential functionalization of the aromatic ring, making it a valuable tool in the synthesis of complex molecules.[4]

Reactivity Hierarchy: C-I > C-Br

This allows for a two-step synthetic strategy where the iodo-position is first functionalized, followed by a subsequent cross-coupling at the bromo-position.

Example: Selective Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Workflow for sequential Suzuki-Miyaura coupling.

Representative Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-4-iodo-tert-butylbenzene (1.0 eq.), the first arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 3-bromo-4-aryl-tert-butylbenzene intermediate.

-

The second Suzuki-Miyaura coupling at the bromo-position can then be carried out using a different arylboronic acid and potentially a more robust catalyst system and stronger base to achieve the final unsymmetrically substituted biaryl product.

Conclusion

3-Bromo-4-iodo-tert-butylbenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its differential halogen reactivity allows for controlled, sequential functionalization, providing a powerful tool for medicinal chemists and materials scientists. Adherence to strict safety protocols is essential when handling this compound. The synthetic and application protocols outlined in this guide provide a solid foundation for its effective use in the laboratory.

References

-

Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]

-

Oakwood Chemical. 3-Bromo-4-iodo-tert-butylbenzene. [Link]

-

Optimizing Your Synthesis. The Role of 3-Bromo-4-iodoanisole. [Link]

Sources

A Strategic Guide to Sequential Synthesis Using 3-Bromo-4-iodo-tert-butylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-iodo-tert-butylbenzene (CAS No. 860435-39-8) is a pivotal building block in modern organic synthesis, prized for its capacity to enable regioselective, sequential functionalization of the aromatic ring.[1][2] The strategic placement of a bulky tert-butyl group and two different halogen atoms—iodine and bromine—creates a powerful tool for constructing complex molecular architectures. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for predictable, stepwise introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, mechanistic principles, and strategic applications of this versatile reagent. Detailed, field-tested protocols for its preparation and subsequent selective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are presented to equip researchers with the practical knowledge required for its effective use in pharmaceutical discovery and materials science.

The Strategic Advantage: Properties and Principles

At the heart of 3-bromo-4-iodo-tert-butylbenzene's utility is the hierarchical reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling cycles, the oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining step. The C-I bond is substantially weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), leading to a significantly lower activation energy for the oxidative addition at the iodinated position.[3] This reactivity differential allows for selective functionalization at the C-4 position under mild conditions, while the more robust C-Br bond at the C-3 position remains intact for subsequent transformations under more forcing conditions.[3][4]

The tert-butyl group at the C-1 position serves two primary roles: it enhances solubility in organic solvents and provides steric hindrance that can influence the regioselectivity of certain reactions and modulate the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of 3-Bromo-4-iodo-tert-butylbenzene

| Property | Value |

| CAS Number | 860435-39-8 |

| Synonym | 2-Bromo-4-tert-butyl-1-iodobenzene |

| Molecular Formula | C₁₀H₁₂BrI |

| Molecular Weight | 339.01 g/mol |

| Appearance | Light yellow solid or liquid |

| Purity | Typically ≥98% |

Safety Information: This compound is classified as a warning with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most reliable and common route to 3-bromo-4-iodo-tert-butylbenzene involves a two-step sequence starting from commercially available 4-(tert-butyl)aniline. The sequence involves a regioselective bromination followed by a Sandmeyer-type diazotization and subsequent iodination.

Workflow for Synthesis

Caption: Synthetic pathway to 3-Bromo-4-iodo-tert-butylbenzene.

Protocol 1: Synthesis of 2-Bromo-4-(tert-butyl)aniline[6]

This procedure is adapted from a reliable method for the regioselective monobromination of 4-(tert-butyl)aniline.

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4-(tert-butyl)aniline (10 g, 67 mmol) in 150 mL of N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (12.1 g, 68 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 18 hours.

-

Workup: Pour the reaction mixture into 300 mL of water and extract with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to yield 2-bromo-4-(tert-butyl)aniline as a colorless oil (Yield: ~87%).[5]

Protocol 2: Synthesis of 3-Bromo-4-iodo-tert-butylbenzene

This protocol is adapted from established diazotization procedures in Organic Syntheses for similar substrates.[6][7] The Sandmeyer reaction for iodination proceeds efficiently with potassium iodide without the need for a copper catalyst.[8][9]

-

Acidic Solution: In a 250 mL beaker, carefully add 2-bromo-4-(tert-butyl)aniline (13.5 g, 59 mmol) to a hot solution of concentrated sulfuric acid (10.6 mL) in 30 mL of water. Stir until a clear solution is obtained.

-

Diazotization: Cool the solution to below 5°C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (4.5 g, 65 mmol) in 15 mL of water dropwise. The tip of the addition funnel should be below the surface of the liquid. Stir for an additional 20 minutes after the addition is complete.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (14.7 g, 88.5 mmol) in 25 mL of water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Reaction Completion: Gently warm the mixture to room temperature and then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with 1 M sodium thiosulfate solution (to remove excess iodine), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-4-iodo-tert-butylbenzene.

Chemoselective Cross-Coupling at the C-I Bond

The higher reactivity of the C-I bond enables selective functionalization under mild conditions, preserving the C-Br bond for a subsequent reaction. Standard palladium catalysts like Pd(PPh₃)₄ are highly effective for this transformation.

Workflow for Sequential Cross-Coupling

Caption: Strategy for sequential cross-coupling reactions.

Protocol 3: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is based on established methods for the selective coupling of dihalogenated aromatics.[10][11]

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-iodo-tert-butylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, ~0.2 M concentration relative to the aryl halide) via syringe.

-

Reaction: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-4-aryl-tert-butylbenzene intermediate.

Protocol 4: Selective Sonogashira Coupling (C-C Alkyne Formation)

This protocol is adapted from standard Sonogashira conditions that favor reaction at the more reactive C-I bond.[4]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3-bromo-4-iodo-tert-butylbenzene (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and copper(I) iodide (CuI) (0.06 equiv).

-

Solvent and Base: Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

-

Workup: Upon completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 3-bromo-4-alkynyl-tert-butylbenzene product.

Subsequent Functionalization and Applications

The true power of 3-bromo-4-iodo-tert-butylbenzene is realized when the remaining C-Br bond is functionalized. This second coupling generally requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the more difficult oxidative addition to the C-Br bond.

This sequential approach is invaluable in medicinal chemistry and materials science for creating libraries of complex, dissymmetric biaryls, arylamines, and other highly substituted aromatic compounds.[1][2] For example, this building block can serve as a precursor for kinase inhibitors, organic light-emitting diode (OLED) materials, and specialized polymers.[2] The ability to introduce two different substituents in a controlled manner allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity or material performance.

Table 2: Representative Catalyst Systems for C-I vs. C-Br Coupling

| Coupling Target | Typical Catalyst System | Relative Conditions | Rationale |

| C-I Bond | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Mild (RT to 80°C) | C-I bond is weaker, allowing for easy oxidative addition with standard catalysts.[4] |

| C-Br Bond | Pd₂(dba)₃ + Bulky Ligand (e.g., XPhos) | Forcing (>100°C) | C-Br bond is stronger, requiring a more active, electron-rich catalyst to facilitate oxidative addition. |

Conclusion

3-Bromo-4-iodo-tert-butylbenzene is a highly effective and strategic building block for advanced organic synthesis. Its defining feature—the orthogonal reactivity of its C-I and C-Br bonds—provides chemists with a reliable handle for predictable, sequential cross-coupling reactions. By mastering the synthesis of this reagent and understanding the principles that govern its chemoselective functionalization, researchers in drug development and materials science can accelerate the construction of complex molecular targets, enabling rapid analogue synthesis and the exploration of novel chemical space. The protocols and strategic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful intermediate.

References

-

Bigelow, L. A., Johnson, J. R., & Sandborn, L. T. (1941). m-BROMOTOLUENE. Organic Syntheses, Coll. Vol. 1, 133.

-

Ungnade, H. E., & Orwoll, E. F. (1941). o-BROMO-p-CRESOL. Organic Syntheses, Coll. Vol. 3, 130.

-

Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-309.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

-

Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.

-

Wikipedia. (2023). Buchwald–Hartwig amination.

-

ChemicalBook. (n.d.). 3-tert-butylbromobenzene synthesis.

-

Bigelow, L. A. (1941). o-BROMOTOLUENE. Organic Syntheses, Coll. Vol. 1, 130.

-

ChemicalBook. (2024). 2-Bromo-4-tert-butylaniline Synthesis.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487.

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.

-

Combe, S., & Gide, P. S. (2014). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.

-

Khan Academy. (n.d.). Sandmeyer reaction. [Video].

-

Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.

-

BenchChem. (2025). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-iodo-tert-butylbenzene. [Product Page].

-

MacCoss, M., & DeSolms, S. J. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4163-4176.

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.

-

Organic Chemistry Portal. (n.d.). Diazotisation.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sandmeyer Reaction Using tBuONO.

-

BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

Sources

- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 2. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]

- 6. China 2-Bromo-4-tert-butyl-1-iodo-benzene CAS NO.860435-39-8 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 7. echemi.com [echemi.com]

- 8. 860435-39-8 Cas No. | 2-Bromo-4-(Tert-Butyl)-1-Iodobenzene | Apollo [store.apolloscientific.co.uk]

- 9. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]

- 10. 2-Bromo-4-tert-butylaniline [oakwoodchemical.com]

- 11. researchgate.net [researchgate.net]

discovery and history of 3-Bromo-4-iodo-tert-butylbenzene

An In-depth Technical Guide to the Synthesis and Applications of 3-Bromo-4-iodo-tert-butylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-iodo-tert-butylbenzene, a halogenated aromatic compound with significant potential as a building block in modern organic synthesis. While the definitive history of its initial discovery remains sparsely documented in readily available literature, this guide elucidates a logical and well-established synthetic pathway for its preparation. Furthermore, we delve into its contemporary applications, particularly its role as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons, as demonstrated in recent high-impact research. This document serves as a valuable resource for researchers interested in the synthesis and utilization of polysubstituted benzene derivatives.

Introduction and Chemical Profile

3-Bromo-4-iodo-tert-butylbenzene, also known by its IUPAC name 2-bromo-4-tert-butyl-1-iodobenzene, is a polysubstituted aromatic compound featuring a tert-butyl group, a bromine atom, and an iodine atom attached to a benzene ring. The presence of two different halogen atoms at specific positions on the aromatic scaffold makes it a versatile intermediate for sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Table 1: Chemical and Physical Properties of 3-Bromo-4-iodo-tert-butylbenzene

| Property | Value | Source |

| CAS Number | 860435-39-8 | [Commercial Suppliers] |

| Molecular Formula | C₁₀H₁₂BrI | [Calculated] |

| Molecular Weight | 339.01 g/mol | [Calculated] |

| Appearance | Typically a solid | [Commercial Suppliers] |

| Synonyms | 2-bromo-4-tert-butyl-1-iodobenzene | [Commercial Suppliers] |

A Plausible Synthetic Pathway: A Historical Perspective through Chemical Logic

While a singular seminal publication detailing the "discovery" of 3-Bromo-4-iodo-tert-butylbenzene is not readily apparent, its synthesis can be logically deduced from fundamental principles of organic chemistry. The most plausible and efficient route commences with a commercially available starting material, 4-tert-butylaniline, and proceeds through a two-step sequence involving electrophilic bromination followed by a Sandmeyer-type reaction.

Overall Synthetic Scheme

The synthesis is proposed to proceed as follows:

Figure 1: Proposed two-step synthesis of 3-Bromo-4-iodo-tert-butylbenzene.

Step 1: Ortho-Bromination of 4-tert-butylaniline

The initial step involves the selective bromination of 4-tert-butylaniline at the position ortho to the activating amino group. The tert-butyl group, being bulky, sterically hinders the other ortho position, leading to a high degree of regioselectivity.

-

Mechanism: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the tert-butyl group, the incoming electrophile (Br+) is directed to the ortho position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a common and effective reagent for this transformation, providing a source of electrophilic bromine.[1]

Figure 2: Simplified mechanism of the ortho-bromination of 4-tert-butylaniline.

Step 2: The Sandmeyer Reaction - Conversion of the Amino Group to Iodine

The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens.[2][3] This two-part process first involves the conversion of the primary amine to a diazonium salt, which is then displaced by an iodide ion.

-

Mechanism:

-

Diazotization: The primary aromatic amine (2-bromo-4-tert-butylaniline) is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form an aryl diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to form the final product, 3-Bromo-4-iodo-tert-butylbenzene.

-

Figure 3: The two stages of the Sandmeyer reaction for the synthesis of 3-Bromo-4-iodo-tert-butylbenzene.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are provided as a guide for experienced synthetic chemists.

Synthesis of 2-bromo-4-tert-butylaniline

-

To a solution of 4-tert-butylaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-tert-butylaniline.

Synthesis of 3-Bromo-4-iodo-tert-butylbenzene

-

Dissolve 2-bromo-4-tert-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent, wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 3-Bromo-4-iodo-tert-butylbenzene.

Applications in Advanced Organic Synthesis

The synthetic utility of 3-Bromo-4-iodo-tert-butylbenzene has been demonstrated in the synthesis of complex molecular architectures. A notable example is its use as a key starting material in the synthesis of a highly luminescent nitrogen-doped nanographene.[4]

In this multi-step synthesis, 3-Bromo-4-iodo-tert-butylbenzene undergoes a Sonogashira cross-coupling reaction. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective reaction at the iodine-substituted position, leaving the bromine atom intact for subsequent transformations.[4] This highlights the importance of having two different halogens on the aromatic ring, enabling orthogonal synthetic strategies.

Figure 4: Application of 3-Bromo-4-iodo-tert-butylbenzene in a selective Sonogashira cross-coupling reaction.[4]

This selective functionalization is a testament to the value of 3-Bromo-4-iodo-tert-butylbenzene as a building block for creating complex, functional molecules for materials science and potentially for drug discovery.

Conclusion

3-Bromo-4-iodo-tert-butylbenzene is a valuable and versatile building block in organic synthesis. While its specific discovery and historical timeline are not prominently documented, a logical and efficient synthetic route can be constructed based on well-established named reactions. Its application in the synthesis of advanced materials, such as nitrogen-doped nanographenes, underscores its importance in contemporary chemical research. This guide provides the foundational knowledge for the synthesis and utilization of this important chemical intermediate, empowering researchers to explore its full potential in their synthetic endeavors.

References

-

Mori, K., et al. (2021). A Highly Luminescent Nitrogen-Doped Nanographene as an Acid- and Metal-Sensitive Fluorophore for Optical Imaging. Journal of the American Chemical Society, 143(31), 12113–12121. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Ansari, S., & Kaur, G. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2549-2573. [Link]

Sources

A Technical Guide to the Selective Reactivity of 3-Bromo-4-iodo-tert-butylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4-iodo-tert-butylbenzene is a dihalogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comprehensive investigation into the selective functionalization of this molecule. We will explore the fundamental principles governing this selectivity, focusing on palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. Detailed, field-proven protocols are provided to empower researchers to leverage this powerful synthetic tool for the construction of complex molecular architectures.

Introduction and Physicochemical Properties

The ability to perform sequential, site-selective modifications on a single aromatic scaffold is a cornerstone of efficient and elegant synthetic strategy. Dihalogenated arenes, such as 3-bromo-4-iodo-tert-butylbenzene, are prime substrates for such strategies. The key to their utility lies in the predictable and controllable reactivity differences between the two halogen substituents.

The tert-butyl group provides steric bulk and increases solubility in organic solvents, while the ortho-bromo and meta-iodo substituents offer two distinct handles for functionalization. The fundamental principle governing their differential reactivity is the disparity in their bond dissociation energies (BDE).

1.1 The Causality of Selective Reactivity: Bond Dissociation Energy

The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage. This is the primary reason for its higher reactivity, particularly in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[1][2]

| Property | Phenyl Iodide (Ph-I) | Phenyl Bromide (Ph-Br) |

| Bond Dissociation Energy (kcal/mol) | ~67.0[1] | ~84.0[1] |

This substantial difference in bond energy is the lever that chemists can pull to direct reactivity, allowing for selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations.

1.2 Physicochemical Data: 3-Bromo-4-iodo-tert-butylbenzene

| Property | Value |

| CAS Number | 860435-39-8 |

| Molecular Formula | C10H12BrI[] |

| Molecular Weight | 339.01 g/mol [] |

| Appearance | Light Yellow to Yellow Solid/Liquid[] |

| Boiling Point (Predicted) | 282.0 ± 28.0 °C[] |

| Density (Predicted) | 1.744 ± 0.06 g/cm³[] |

Selective Palladium-Catalyzed Cross-Coupling Reactions

The most common and powerful application of 3-bromo-4-iodo-tert-butylbenzene is in selective palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step is Ar-I > Ar-Br >> Ar-Cl, which can be exploited to achieve high chemoselectivity.[4]

Selective Sonogashira Coupling (C-I Position)

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is exceptionally selective for the C-I bond over the C-Br bond.[5] This reaction can typically be performed at room temperature to ensure that the more resilient C-Br bond does not react.[6]

Conceptual Workflow: Selective Sonogashira Coupling

Sources

spectroscopic data (NMR, IR, MS) of 3-Bromo-4-iodo-tert-butylbenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-iodo-tert-butylbenzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel and existing molecules is paramount. 3-Bromo-4-iodo-tert-butylbenzene is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis. Its utility in cross-coupling reactions is significant, where the differential reactivity of the bromo and iodo substituents can be exploited for sequential functionalization.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and regulatory submissions. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-4-iodo-tert-butylbenzene, grounded in established spectroscopic principles and supported by detailed, field-proven experimental protocols.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 3-Bromo-4-iodo-tert-butylbenzene, the ¹H NMR spectrum is predicted to be relatively simple, yet informative, revealing the substitution pattern of the aromatic ring and the presence of the tert-butyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to I) |

| ~ 7.5 - 7.7 | dd | 1H | Ar-H (ortho to Br) |

| ~ 7.2 - 7.4 | d | 1H | Ar-H (ortho to t-Bu) |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents.[2] The iodine atom is the most deshielding of the substituents on the ring, causing the adjacent proton (ortho to I) to appear at the lowest field (highest chemical shift). The bromine atom also exerts a deshielding effect, but to a lesser extent than iodine.[3] The tert-butyl group is weakly electron-donating, leading to a slight shielding of the proton ortho to it, resulting in its appearance at the highest field (lowest chemical shift) in the aromatic region.

The splitting pattern of the aromatic protons is governed by spin-spin coupling. The proton ortho to the iodine will appear as a doublet due to coupling with the adjacent proton. The proton ortho to the bromine will appear as a doublet of doublets due to coupling with its two non-equivalent neighbors. The proton ortho to the tert-butyl group will also appear as a doublet.

The tert-butyl group, with its nine equivalent protons, will present as a sharp singlet in the upfield region of the spectrum, typically around 1.3 ppm.[4][5]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Bromo-4-iodo-tert-butylbenzene into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6][7]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6][8][9]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H frequency.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay).[7]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) (δ 0.00 ppm).[6]

-

Logical Relationship of Protons in 3-Bromo-4-iodo-tert-butylbenzene

Caption: Aromatic proton environments and their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-tBu |

| ~ 140 - 145 | C-Br |

| ~ 135 - 140 | CH (ortho to Br) |

| ~ 130 - 135 | CH (ortho to t-Bu) |

| ~ 125 - 130 | CH (ortho to I) |

| ~ 95 - 100 | C-I |

| ~ 35 - 40 | -C (CH₃)₃ |

| ~ 30 - 35 | -C(CH₃ )₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 3-Bromo-4-iodo-tert-butylbenzene is expected to show eight distinct signals, corresponding to the ten carbon atoms in the molecule (two pairs of aromatic carbons are chemically equivalent). The chemical shifts are influenced by the electronegativity and steric effects of the substituents.[10][11][12]

The carbon atom attached to the tert-butyl group is expected to be the most downfield in the aromatic region due to the quaternary nature and the substitution effect. The carbon bearing the bromine atom will also be downfield. A notable feature is the "heavy atom effect," where the carbon attached to the iodine atom is significantly shielded and appears at a much higher field (lower ppm) than what would be predicted based on electronegativity alone.[13][14] The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-150 ppm).[15]

The quaternary carbon of the tert-butyl group will appear around 35-40 ppm, and the three equivalent methyl carbons will give a signal around 30-35 ppm. Quaternary carbons, including the ipso-carbons of the substituents, often show weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[15][16]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock, shim, and tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Unique Carbon Environments in 3-Bromo-4-iodo-tert-butylbenzene

Caption: Color-coded unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

| ~ 1370 | Medium | C-H bend (tert-butyl) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

| Below 600 | Medium-Strong | C-Br, C-I stretch |

Interpretation of the IR Spectrum

The IR spectrum of 3-Bromo-4-iodo-tert-butylbenzene will be characterized by several key absorption bands. The weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations of the aromatic ring.[17][18] The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the tert-butyl group.[19]

The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.[17][18] A characteristic C-H bending vibration for the tert-butyl group is expected around 1370 cm⁻¹. The substitution pattern on the benzene ring can often be determined from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[20] The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹, which may be outside the range of standard mid-IR spectrometers.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation:

-

Background Collection:

-

Sample Analysis:

Key Vibrational Modes of 3-Bromo-4-iodo-tert-butylbenzene

Caption: Major IR vibrational modes for the target molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 338/340 | High | [M]⁺ (Molecular Ion) |

| 323/325 | High | [M - CH₃]⁺ |

| 211 | Medium | [M - I]⁺ |

| 155 | Medium | [M - Br - I]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 3-Bromo-4-iodo-tert-butylbenzene will show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 338 and 340).[25]

A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at [M - 15]⁺ (m/z 323 and 325).[20] The base peak (the most intense peak) is likely to be at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), which is very stable.

Cleavage of the carbon-halogen bonds will also occur. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical is a probable fragmentation, leading to a peak at m/z 211. Subsequent loss of a bromine radical would give a peak at m/z 155.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 3-Bromo-4-iodo-tert-butylbenzene (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[26]

-

-

Instrument Setup:

-

Use a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the sample from any impurities before it enters the MS.

-

Set the GC parameters, including the injection port temperature, column type (e.g., HP-5MS), oven temperature program, and carrier gas (helium) flow rate.[27][28]

-

Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.[26]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[26]

-

The sample is vaporized and carried through the GC column, where separation occurs.

-

As the compound elutes from the GC column, it enters the MS ion source, is ionized, and the resulting ions are separated and detected based on their m/z ratio.

-

The data system records the mass spectrum of the eluting compound.

-

Primary Fragmentation Pathways of 3-Bromo-4-iodo-tert-butylbenzene

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 13Carbon NMR [chem.ch.huji.ac.il]

- 16. m.youtube.com [m.youtube.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. academics.nat.tum.de [academics.nat.tum.de]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. agilent.com [agilent.com]

- 23. gammadata.se [gammadata.se]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. savemyexams.com [savemyexams.com]

- 26. tdi-bi.com [tdi-bi.com]

- 27. mdpi.com [mdpi.com]

- 28. agilent.com [agilent.com]

A Technical Guide to the Strategic Application of 3-Bromo-4-iodo-tert-butylbenzene in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 3-Bromo-4-iodo-tert-butylbenzene emerges as a uniquely powerful scaffold, offering medicinal chemists a triad of functionalities: a sterically influential tert-butyl group and two differentially reactive halogen atoms—iodine and bromine. This combination facilitates controlled, sequential chemical modifications, enabling the efficient construction of complex molecular architectures. This guide delves into the core physicochemical properties of this reagent, elucidates the strategic advantages conferred by its distinct functional groups, and provides detailed, field-proven protocols for its application in the synthesis of novel chemical entities. We will explore its utility in diversity-oriented synthesis through chemoselective cross-coupling reactions and its role in crafting molecular frameworks with desirable pharmacokinetic profiles.

Chapter 1: Molecular Architecture and Physicochemical Profile

The synthetic utility of 3-Bromo-4-iodo-tert-butylbenzene is rooted in its distinct molecular structure. The benzene core is substituted with three key groups, each imparting specific properties that can be leveraged in drug design.

-

The Aryl Core: A stable aromatic platform for the attachment of various pharmacophoric elements.

-

Ortho-Bromo and Iodo Groups: These two halogens, positioned adjacent to one another, are the primary drivers of the molecule's synthetic versatility. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, rendering it more reactive towards oxidative addition with transition metal catalysts, particularly palladium. This reactivity differential is the cornerstone of its application in sequential synthesis.[1][2]

-

Para-tert-Butyl Group: This bulky, lipophilic group exerts profound steric and electronic effects.[3][4] It acts as a "lipophilic anchor," which can enhance membrane permeability and binding to hydrophobic pockets in protein targets.[4][5] Furthermore, its size can serve as a steric shield, protecting the aromatic ring or adjacent functionalities from enzymatic degradation, thereby improving metabolic stability.[6]

Table 1: Physicochemical Properties of 3-Bromo-4-iodo-tert-butylbenzene

| Property | Value | Source |

| CAS Number | 860435-39-8 | [7][][9] |

| Molecular Formula | C₁₀H₁₂BrI | [7][][9] |

| Molecular Weight | 339.01 g/mol | [7][] |

| Synonym | 2-bromo-4-tert-butyl-1-iodobenzene | [7][] |

| Appearance | Solid / Light Yellow to Yellow Liquid | [7][] |

| Predicted Boiling Point | 282.0 ± 28.0 °C | [] |

| Predicted Density | 1.744 ± 0.06 g/cm³ | [] |

Chapter 2: The Strategic Advantage of Differentiated Halogenation

The primary strategic value of 3-Bromo-4-iodo-tert-butylbenzene lies in the ability to perform chemoselective cross-coupling reactions. This allows for the stepwise and site-specific introduction of different substituents, a highly desirable feature in constructing complex molecules and generating focused compound libraries. The higher reactivity of the C-I bond enables its selective functionalization while leaving the C-Br bond intact for a subsequent, different transformation.[1][2]

This sequential approach minimizes the need for cumbersome protection-deprotection steps and allows for the convergent synthesis of elaborate target molecules. Common palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed with high selectivity.[10][11][12]

Caption: Workflow for diversity-oriented synthesis via sequential coupling reactions.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Objective: To selectively couple an aryl boronic acid at the C-4 position (iodide) of 3-Bromo-4-iodo-tert-butylbenzene.

Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-iodo-tert-butylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-aryl-3-bromo-tert-butylbenzene intermediate.

Experimental Protocol 2: Sonogashira Coupling at the C-Br Position

Objective: To couple a terminal alkyne at the C-3 position (bromide) of the intermediate synthesized in Protocol 1.

Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask, add the 4-aryl-3-bromo-tert-butylbenzene intermediate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

-

Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base. Add the desired terminal alkyne (1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and ammonium salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final di-substituted product.

Chapter 5: Case Study Simulation: Design of a Hypothetical Kinase Inhibitor Scaffold

To illustrate the practical application of this building block, we propose a synthetic route to a hypothetical Type I kinase inhibitor scaffold. Many kinase inhibitors feature a core heterocycle that forms hydrogen bonds with the kinase "hinge" region, and an appended aryl group that occupies the hydrophobic back pocket.

Caption: Synthetic pathway to a hypothetical kinase inhibitor scaffold.

In this design:

-

A pyrimidine ring, a common hinge-binding motif, is installed at the C-4 position via a Suzuki coupling, leveraging the high reactivity of the iodide.

-

The remaining bromide at C-3 serves as a handle to introduce a substituted aniline via a Buchwald-Hartwig amination. This aniline moiety can be tailored to interact with specific residues in the kinase active site or to improve solubility and pharmacokinetic properties.

-

The tert-butyl group is positioned to potentially occupy a hydrophobic pocket often present in kinase active sites, contributing to binding affinity and selectivity.

Conclusion

3-Bromo-4-iodo-tert-butylbenzene is more than a simple halogenated aromatic; it is a sophisticated synthetic platform for medicinal chemistry. The interplay between its three functional groups—the differentially reactive iodine and bromine atoms and the sterically and electronically significant tert-butyl group—provides a robust and flexible entry point for the synthesis of complex, highly functionalized molecules. Its capacity for selective, sequential cross-coupling reactions makes it an invaluable tool for building molecular diversity and for the rational design of next-generation therapeutics. Researchers and drug development professionals who master the reactivity of this scaffold will be well-equipped to accelerate their discovery programs.

References

- BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development. [URL: https://www.benchchem.com/product/b1210543-synthesis-routes]

- BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. [URL: https://www.benchchem.

- Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/blog/metabolism-of-t-butyl-groups-in-drugs]

- Sigma-Aldrich. 3-Bromo-4-iodo-tert-butylbenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/860435398]

- ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [URL: https://www.researchgate.net/publication/273768224_Inside_Cover_Evaluation_of_tert_-Butyl_Isosteres_Case_Studies_of_Physicochemical_and_Pharmacokinetic_Properties_Efficacies_and_Activities_ChemMedChem_32015]

- ChemicalBook. 1-BroMo-4-tert-butyl-2-iodo-benzene. [URL: https://www.chemicalbook.com/ProductList_US_CB82470783.htm]

- Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. [URL: https://www.omicsonline.org/open-access/the-role-of-alkyl-groups-in-organic-chemistry-and-drug-design-121727.html]

- BOC Sciences. 3-Bromo-4-iodo-tert-butylbenzene. [URL: https://www.bocsci.com/product/3-bromo-4-iodo-tert-butylbenzene-cas-860435-39-8-41002909.html]

- MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [URL: https://www.mdpi.com/2073-4344/12/10/1149]

- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]

- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/cy/c9cy01331h]

- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [URL: https://pubs.acs.org/doi/10.1021/ol016629e]

- Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [URL: https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/4/2018/12/jacs.8b12025.pdf]

- Appchem. 3-Bromo-4-iodo-tert-butylbenzene. [URL: https://www.appchem.com/product/AQ57589]

- PubMed. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 2. 1,3,4- and 1,2,4-thiadiazole series. [URL: https://pubmed.ncbi.nlm.nih.gov/10197960/]